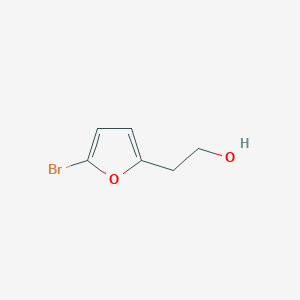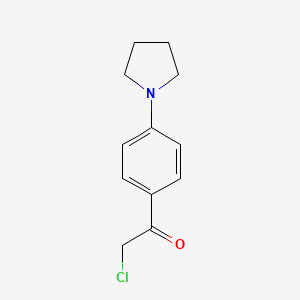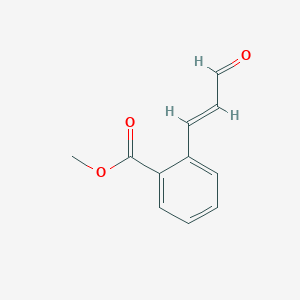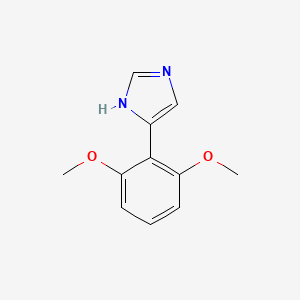
3-(Azetidin-1-yl)propanoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(azetidin-1-yl)propanoic acid hydrochloride is a chemical compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azetidin-1-yl)propanoic acid hydrochloride typically involves the preparation of azetidine derivatives through various synthetic routes. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and involves the formation of 3-substituted azetidines.
Industrial Production Methods
Industrial production methods for 3-(azetidin-1-yl)propanoic acid hydrochloride often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the synthetic routes.
Análisis De Reacciones Químicas
Types of Reactions
3-(azetidin-1-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include oxidized azetidine derivatives, reduced azetidine compounds, and substituted azetidine products with various functional groups.
Aplicaciones Científicas De Investigación
3-(azetidin-1-yl)propanoic acid hydrochloride has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 3-(azetidin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-(azetidin-1-yl)propanoic acid hydrochloride is unique due to its specific ring structure, which provides a balance between stability and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar heterocycles.
Propiedades
Fórmula molecular |
C6H12ClNO2 |
|---|---|
Peso molecular |
165.62 g/mol |
Nombre IUPAC |
3-(azetidin-1-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c8-6(9)2-5-7-3-1-4-7;/h1-5H2,(H,8,9);1H |
Clave InChI |
FVKHCJWDBNRYPS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)CCC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Tert-butyl 2-[(chlorosulfonyl)methyl]-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13614509.png)



![8-Methyl-N-(prop-2-yn-1-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13614555.png)

